7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-mediated difluoromethylation of tetrahydroquinoline derivatives using difluoromethylating agents such as difluoromethyl triflate or difluoromethyl nonaflate . These reactions are often carried out under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and selectivity.
Industrial Production Methods: Industrial production of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and optimized reaction conditions can further streamline the production process, making it feasible for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include difluoromethylated quinolines, reduced tetrahydroquinolines, and various substituted derivatives .
Scientific Research Applications
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological processes. It may act on enzymes, receptors, or ion channels, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 7-Trifluoromethyl-1,2,3,4-tetrahydroquinoline
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to similar compounds, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s hydrogen-bonding ability, lipophilicity, and metabolic stability, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLXTGHMFUFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)F)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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